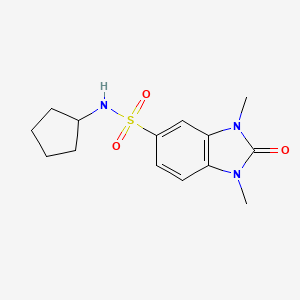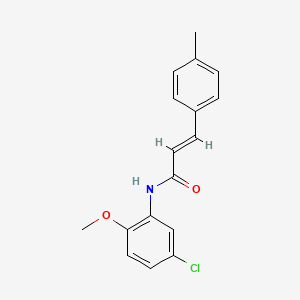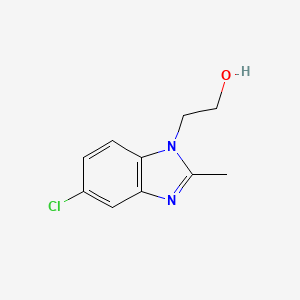
2-(5-chloro-2-methyl-1H-benzimidazol-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-chloro-2-methyl-1H-benzimidazol-1-yl)ethanol is a chemical compound that has been widely used in scientific research. It is a benzimidazole derivative that has been synthesized and studied for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(5-chloro-2-methyl-1H-benzimidazol-1-yl)ethanol is not fully understood. However, it is believed to act by inhibiting the growth of bacteria and fungi by disrupting their cell walls. It has also been found to induce apoptosis in cancer cells.
Biochemical and physiological effects:
2-(5-chloro-2-methyl-1H-benzimidazol-1-yl)ethanol has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been found to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(5-chloro-2-methyl-1H-benzimidazol-1-yl)ethanol in lab experiments is its broad-spectrum antibacterial and antifungal activity. It is also relatively easy to synthesize and has a good yield. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(5-chloro-2-methyl-1H-benzimidazol-1-yl)ethanol. One area of research is the development of new derivatives of this compound with improved antibacterial, antifungal, and anticancer activity. Another area of research is the use of this compound as a fluorescent probe for the detection of metal ions. Finally, the potential use of this compound in drug delivery systems is also an interesting area of research.
Conclusion:
In conclusion, 2-(5-chloro-2-methyl-1H-benzimidazol-1-yl)ethanol is a benzimidazole derivative that has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antibacterial, antifungal, and anticancer properties, and has been studied for its potential use as a fluorescent probe for the detection of metal ions. Despite its potential toxicity, this compound has several advantages for use in lab experiments and has several interesting future directions for research.
Synthesemethoden
The synthesis of 2-(5-chloro-2-methyl-1H-benzimidazol-1-yl)ethanol involves the reaction of 5-chloro-2-methylbenzimidazole with ethylene oxide in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction takes place at a temperature of around 100°C and yields the desired product in good yield.
Wissenschaftliche Forschungsanwendungen
2-(5-chloro-2-methyl-1H-benzimidazol-1-yl)ethanol has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antibacterial, antifungal, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
2-(5-chloro-2-methylbenzimidazol-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c1-7-12-9-6-8(11)2-3-10(9)13(7)4-5-14/h2-3,6,14H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINUGANODFZIOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CCO)C=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chloro-2-methyl-1H-benzimidazol-1-yl)ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-4-{2-[3-(2-methylphenyl)piperidin-1-yl]-2-oxoethyl}piperazine-2,3-dione](/img/structure/B5691275.png)
![N-[4-(dimethylamino)phenyl]-2-(4-isopropyl-3-methylphenoxy)acetamide](/img/structure/B5691294.png)
![1-[4-methyl-1-(4-phenyl-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]ethanone](/img/structure/B5691301.png)
![(1S*,5R*)-3-benzoyl-6-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5691318.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-[4-(1H-pyrazol-3-yl)benzoyl]piperazine](/img/structure/B5691319.png)
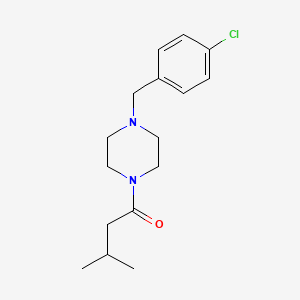
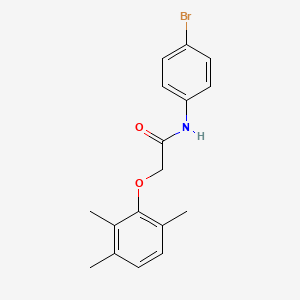
![N-(3,4-dihydro-2H-chromen-3-ylmethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5691352.png)

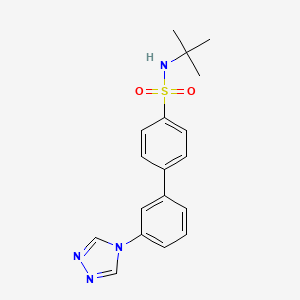
![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[(5-phenyl-1H-pyrazol-3-yl)methyl]amino}-3-pyrrolidinol](/img/structure/B5691377.png)
![5-(4-chlorophenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5691385.png)
